molecular formula C5H7F3O2 B13490513 4,4,4-Trifluoro-3-hydroxy-3-methylbutanal

4,4,4-Trifluoro-3-hydroxy-3-methylbutanal

Cat. No.: B13490513
M. Wt: 156.10 g/mol
InChI Key: PBLWWHBRWKYPEO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-methylbutanal is an organic compound with the molecular formula C5H7F3O2 It is characterized by the presence of three fluorine atoms, a hydroxyl group, and a methyl group attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanal can be achieved through several methods. One common approach involves the reaction of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction typically takes place in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-3-methylbutanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 4,4,4-Trifluoro-3-hydroxy-3-methylbutanol, using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products Formed

    Oxidation: 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid.

    Reduction: 4,4,4-Trifluoro-3-hydroxy-3-methylbutanol.

    Substitution: 4,4,4-Trifluoro-3-chloro-3-methylbutanal (when using SOCl2).

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-methylbutanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and metabolic pathways involving fluorinated substrates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-hydroxy-3-methylbutanal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. The hydroxyl and aldehyde groups also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid
  • Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate
  • 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl methacrylate
  • Ethyl 3-hydroxy-4,4,4-trifluorobutyrate

Uniqueness

4,4,4-Trifluoro-3-hydroxy-3-methylbutanal is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of three fluorine atoms significantly influences its electronic structure and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-methylbutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-4(10,2-3-9)5(6,7)8/h3,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLWWHBRWKYPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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